5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8802173
InChI: InChI=1S/C16H17N3O2S/c17-15-14(13(21)9-19(15)7-4-8-20)16-18-12(10-22-16)11-5-2-1-3-6-11/h1-3,5-6,10,17,20-21H,4,7-9H2
SMILES: C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol

5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC8802173

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
IUPAC Name 1-(3-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C16H17N3O2S/c17-15-14(13(21)9-19(15)7-4-8-20)16-18-12(10-22-16)11-5-2-1-3-6-11/h1-3,5-6,10,17,20-21H,4,7-9H2
Standard InChI Key HROLMULVINJIDZ-UHFFFAOYSA-N
SMILES C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O
Canonical SMILES C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (molecular formula: C16H17N3O2S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}, molecular weight: 315.4 g/mol) is characterized by a fused pyrrol-3-one core substituted with a 4-phenylthiazole moiety and a 3-hydroxypropyl side chain. Key structural attributes include:

  • Pyrrol-3-one ring: A five-membered lactam ring with an enolizable keto group at position 3.

  • 4-Phenylthiazole substituent: A thiazole heterocycle linked to the pyrrolone core at position 4, with a phenyl group at its C4 position.

  • 3-Hydroxypropyl side chain: A hydrophilic substituent at the pyrrolone’s N1 position, enhancing solubility.

PropertyValueSource
IUPAC Name1-(3-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
SMILESC1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O
InChI KeyHROLMULVINJIDZ-UHFFFAOYSA-N
PubChem CID135653567

Spectroscopic Characterization

Data from VulcanChem indicate the following key spectral features:

  • IR Spectroscopy:

    • ν(N-H)\nu(\text{N-H}): 3350–3250 cm1^{-1} (amine and hydroxyl stretches).

    • ν(C=O)\nu(\text{C=O}): 1680 cm1^{-1} (pyrrolone lactam).

  • 1H^1\text{H} NMR (predicted):

    • δ 7.8–7.3 ppm (aryl protons from phenylthiazole).

    • δ 6.2 ppm (enolic OH, exchangeable).

    • δ 3.6–3.4 ppm (hydroxypropyl CH2_2 groups).

Biological Activity and Applications

Although direct studies on this compound are scarce, structurally related thiazole-pyrrolone hybrids exhibit diverse bioactivities:

Kinase Inhibition

Analogous 4-thiazolylpyrimidines demonstrate selective CDK9 inhibition (IC50_{50} = 7 nM) by targeting the ATP-binding pocket . The phenylthiazole moiety in 5-amino-1-(3-hydroxypropyl)-... may similarly interact with kinase hydrophobic regions.

Antiapoptotic Protein Modulation

Compounds like 12u reduce Mcl-1 levels, triggering apoptosis in leukemia cells . The hydroxypropyl side chain in the target compound could enhance cellular uptake, potentiating similar effects.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with improved yields (current methods for analogs report 72% yields for key intermediates ).

  • Target Identification: Screen against kinase panels and apoptosis-related proteins.

  • ADMET Profiling: Assess solubility, metabolic stability, and toxicity.

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